molecular formula C11H8N2O3 B1584193 5-Benzylidenebarbituric acid CAS No. 27402-47-7

5-Benzylidenebarbituric acid

Cat. No. B1584193
CAS RN: 27402-47-7
M. Wt: 216.19 g/mol
InChI Key: CMWDWOZYVQQAMI-UHFFFAOYSA-N
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Description

5-Benzylidenebarbituric acid is a chemical compound with the molecular formula C11H8N2O3 . It is a solid substance at 20°C . The compound contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .


Synthesis Analysis

The synthesis of 5-Benzylidenebarbituric acid has been achieved through electrochemical methods . The reaction involves barbituric acid and aldehydes in water under electrochemical conditions . The use of graphite as anode and cathode, sodium bromide as electrolyte, and conducting the reaction in water at 70°C for 6 minutes were found to be the optimum conditions .


Molecular Structure Analysis

The molecular structure of 5-Benzylidenebarbituric acid includes 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It contains 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .


Chemical Reactions Analysis

The chemical reactions of 5-Benzylidenebarbituric acid involve its tautomeric properties, which have been studied with NMR spectra, spectrophotometric determination of the pKa values, and quantum chemical calculations . Linear solvation energy relationships (LSER) and linear free energy relationships (LFER) have been applied to the spectral data .


Physical And Chemical Properties Analysis

5-Benzylidenebarbituric acid is a solid substance at 20°C . It contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .

Scientific Research Applications

Inhibition of Uridine Phosphorylase

5-Benzylidenebarbituric acid derivatives have been synthesized as potent inhibitors of uridine phosphorylase, an enzyme relevant in cancer and AIDS therapy. A derivative, 5-(m-benzyloxy)benzyl-1-[(2-hydroxyethoxy)methyl] barbituric acid (BBBA), demonstrated potent inhibition in both human and mouse livers, suggesting potential usefulness in therapy for cancer, AIDS, and other disorders (Naguib et al., 1993).

Push-Pull Electronic Systems

5-Benzylidenebarbituric acid derivatives were investigated as push-pull electronic systems, where barbituric acid can act as either an electron-acceptor or a weak electron-donor, depending on the coupled donor or acceptor. This property was explored through NMR spectra, spectrophotometric determination, and quantum chemical calculations, highlighting their potential in electronic applications (Stojiljković et al., 2021).

Anti-Proliferative Activity in Cancer Research

A study synthesized aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs and evaluated them for in vitro growth inhibition and cytotoxicity against a panel of 60 human tumor cell lines. Certain compounds exhibited potent anti-proliferative activity, especially against ovarian, renal, and breast cancer cell lines (Madadi et al., 2014).

Pharmaceutical Analysis and Standardization

Barbituric acid derivatives, including 5-Benzylidenebarbituric acid, have been used as hypnotics and anticonvulsants for over a century. New pharmacological properties of these derivatives have expanded their application range, including as enzyme-inducing preparations and potential antiviral drugs (Arzamastsev et al., 2001).

Oxidation of Alcohols

5-Arylidene 1,3-dimethylbarbituric acid derivatives were used for the oxidation of alcohols under mild conditions. The relationship between their structure and oxidizing ability was explored, showing their potential as redox coenzymes (Tanaka et al., 1988).

Synthesis via Green Chemistry

A study presented an efficient synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives using gold nanoparticles initiated from goldsmith effluent, highlighting a green approach to synthesis. These compounds were evaluated for their action against TAU protein, a target in Alzheimer's disease (Thakare et al., 2021).

Future Directions

The future directions for the study of 5-Benzylidenebarbituric acid could involve further exploration of its biological activities and potential applications in medicine and other fields . More research is also needed to fully understand its chemical properties and reactions .

properties

IUPAC Name

5-benzylidene-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWDWOZYVQQAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286913
Record name 5-Benzylidenebarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylidenebarbituric acid

CAS RN

27402-47-7
Record name 5-Benzylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzylidenebarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
N Zidar, D Kikelj - Acta Chim. Slov, 2011 - acta-arhiv.chem-soc.si
… Selective synthesis of all three classes of compounds is preparatively important and contributes to the understanding of reactivity of 5-benzylidenebarbituric acid derivatives. …
Number of citations: 28 acta-arhiv.chem-soc.si
IN Stojiljković, MP Rančić, AD Marinković… - … Acta Part A: Molecular …, 2021 - Elsevier
… To confirm the tautomeric preferences of 5-benzylidenebarbituric acid derivatives, we determined the pK a values in aqueous solution for compound 1 bearing the strongest electron-…
Number of citations: 2 www.sciencedirect.com
JC Ethier, GA Neville - Tetrahedron Letters, 1972 - Elsevier
… 5-vanillylidenebarbituric acid (Ia) and 5benzylidenebarbituric acid (Ib). Thus, only a 7% conversion to 1,3-dimethyl5-benzylidenebarbituric acid could be realized by heating lb under …
Number of citations: 8 www.sciencedirect.com
Y Fellahi, P Dubois, V Agafonov, F Moussa… - Bulletin de la Société …, 1996 - infona.pl
… The compound was prepared by chlorination of the 5-substituted barbituric acid obtained by treatment of the 5-benzylidenebarbituric acid with an organozinc reagent in the preceding …
Number of citations: 30 www.infona.pl
P Mohandass, K Radhakrishnan… - Asian Journal of …, 2018 - search.proquest.com
… The 13C chemical shifts of the carbon atoms of the 5benzylidenebarbituric acid series afford several reasonable correlations using Hammett substituent parameters Eq.(1) and the data …
Number of citations: 0 search.proquest.com
K Radhakrishnan, P Mohandass… - … Journal of Chemtech …, 2017 - researchgate.net
… - reactivity study, we have synthesized substituted 5benzylidenebarbituric acids and studied the antibacterial activity to find out the substituent effect on 5benzylidenebarbituric acid. …
Number of citations: 2 www.researchgate.net
R Cremlyn, JP Bassin, F Ahmed… - … , Sulfur, and Silicon …, 1992 - Taylor & Francis
… The reaction of chlorosulfonic acid with 5-benzylidenebarbituric acid (11) is discussed together with the subsequent reaction of the sulfonyl chloride with amines. The chlorosulfonation …
Number of citations: 10 www.tandfonline.com
FM Soliman, MM Said, SS Maigali - Heteroatom Chemistry, 1997 - Wiley Online Library
… rated carbonyl compounds [13], we have examined the reactivity of acylmethylenetriphenylphosphoranes toward 2-benzylidene-1,3-indandione (1), or 5benzylidenebarbituric …
Number of citations: 17 onlinelibrary.wiley.com
RG Sans, MG Chozas - Microchemical journal, 1988 - Elsevier
Acid-base properties of 5-(anisylidene)-2-thiobarbituric, 5-(p-dimethylaminobenzylidene)-2-thiobarbituric, and 5-(salicylidene)bis-2-thiobarbituric acids were determined …
Number of citations: 6 www.sciencedirect.com
FM Soliman, KM Khalil - Phosphorus and sulfur and the related …, 1987 - Taylor & Francis
… 2-Benzylidene-1,3-indanedione (2), 4-benzylidene-1,2-diphenyl-3,5-pyrazolidenedione (4) and/or 5-benzylidenebarbituric acid (6) can be converted by reaction with N-…
Number of citations: 7 www.tandfonline.com

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